molecular formula C17H13FN2O3 B2479530 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate CAS No. 1291850-49-1

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate

Cat. No.: B2479530
CAS No.: 1291850-49-1
M. Wt: 312.3
InChI Key: DJYDQIOILDOZQF-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorobenzyl group, an amino group, an oxoethyl group, and a cyanobenzoate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of 4-cyano-2-fluorobenzyl alcohol to obtain 4-cyano-2-fluorobenzyl chloride . This intermediate is then reacted with appropriate reagents to introduce the amino and oxoethyl groups, followed by esterification with 4-cyanobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the benzyl ring.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

Biology

Research has indicated potential biological activities of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate, particularly its interactions with biomolecules. Studies have explored its effects on enzyme activity and receptor modulation. For instance, the fluorobenzyl group enhances hydrophobic interactions with proteins, which could influence biological pathways.

Medicine

The compound is being investigated for its therapeutic properties. Preliminary studies suggest it may have applications in drug discovery, particularly in developing treatments for diseases where modulation of specific molecular targets is beneficial. Its structural similarity to known pharmacophores positions it as a lead compound for further development.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering.

Case Studies

  • Biological Activity Assessment :
    A study evaluated the biological activity of related compounds, demonstrating that modifications to the amino group can enhance antimicrobial properties. This suggests that similar modifications to this compound may yield compounds with improved efficacy against bacterial strains .
  • Drug Development :
    In a recent investigation into compounds with similar structural motifs, researchers found that certain derivatives exhibited significant inhibition of target enzymes implicated in cancer progression. This highlights the potential of this compound in oncological drug discovery .
  • Material Science Applications :
    The compound has been explored for its utility in developing novel materials with specific electronic properties, showcasing its versatility beyond traditional medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl group can interact with hydrophobic pockets in proteins, while the amino and oxoethyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzyl group provides stability and lipophilicity, while the amino and oxoethyl groups offer versatility in chemical modifications.

Biological Activity

The compound 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a member of a class of compounds known for their diverse biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms, efficacy, structure-activity relationships (SAR), and case studies that illustrate its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H16F N3O3
  • Molecular Weight : 337.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Cell Signaling Modulation : It can modulate pathways related to cell survival and apoptosis, particularly in pancreatic β-cells, suggesting a role in diabetes management.
  • Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Notable findings from various studies include:

SubstituentEffect on ActivityNotes
Fluorine on Benzyl GroupIncreased potencyEnhances lipophilicity and cellular uptake
Cyanobenzoate MoietyEssential for activityContributes to binding affinity with target proteins
Variations in Alkyl Chain LengthVariable effectsShorter chains generally improve activity but may affect solubility

Antidiabetic Effects

Recent studies have highlighted the compound's protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. For instance:

  • Study Findings : In vitro assays demonstrated that at a concentration of 0.1μM0.1\,\mu M, the compound exhibited maximal protective activity against ER stress-induced apoptosis in pancreatic β-cells, significantly outperforming existing therapies .

Anticancer Potential

Another area of research has focused on its anticancer properties:

  • Case Study : A study evaluated the compound's effect on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of 10μM10\,\mu M. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-15-4-2-1-3-14(15)10-20-16(21)11-23-17(22)13-7-5-12(9-19)6-8-13/h1-8H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYDQIOILDOZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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